3-Chloro-6-hydrazinyl-4-methylpyridazine

Overview

Description

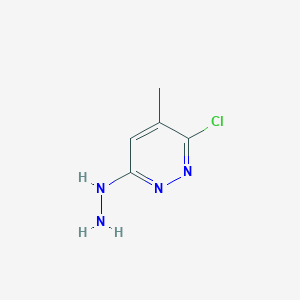

3-Chloro-6-hydrazinyl-4-methylpyridazine: is a heterocyclic compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of a chloro group at the third position, a hydrazinyl group at the sixth position, and a methyl group at the fourth position on the pyridazine ring. It is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or heteroaryl halides.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Oxidation Products: Oxidized forms of the hydrazinyl group.

Reduction Products: Reduced forms of the hydrazinyl group.

Coupling Products: Substituted aryl or heteroaryl pyridazines.

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-Chloro-6-hydrazinyl-4-methylpyridazine lies in its potential as a therapeutic agent. Research has indicated that derivatives of this compound can exhibit significant biological activity, particularly in modulating ion channel activity. For instance, studies have shown that substituents on the pyridazine ring can influence the potency of these compounds in enhancing KCa2.2a channel activity, which is relevant for treating conditions like spinocerebellar ataxia type 2 (SCA2) .

Table 1: Structure-Activity Relationship (SAR) Findings

| Compound | Potency (EC50) | Ion Channel Target | Notes |

|---|---|---|---|

| This compound | 4.32 µM | KCa2.2a | Retains efficacy; moderate potency |

| Analog 1 | 6.59 µM | KCa2.2a | Lower potency compared to parent compound |

| Analog 2 | ~10-fold higher | KCa2.2a/KCa2.3 | Enhanced selectivity with halogen substitution |

Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its ability to normalize neuronal firing patterns in models of ataxia. The compound's derivatives have shown promise in normalizing the abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice, suggesting potential therapeutic applications for neurodegenerative diseases .

Cardiovascular Research

Another significant application of this compound is in cardiovascular research. Compounds derived from hydrazine and pyridazine structures have been reported to cause marked reductions in blood pressure, indicating their potential as antihypertensive agents . This property could be explored further for developing new treatments for hypertension.

Case Study 1: Potentiation of KCa Channels

A series of experiments were conducted to evaluate the efficacy of various analogs of this compound on KCa channel activity. The study demonstrated that specific modifications to the compound's structure significantly enhanced its potency as a KCa channel activator, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Effects

In a detailed study on SCA2 models, researchers administered derivatives of this compound and observed a normalization of Purkinje cell firing rates. These findings support the hypothesis that this compound class may have neuroprotective effects and could be developed into therapeutic agents for ataxia-related disorders .

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Chloro-4-methylpyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

6-Hydrazinyl-4-methylpyridazine: Lacks the chloro group, affecting its substitution reactions.

3-Chloro-6-methylpyridazine: Lacks the hydrazinyl group, limiting its applications in medicinal chemistry.

Uniqueness: 3-Chloro-6-hydrazinyl-4-methylpyridazine is unique due to the presence of both chloro and hydrazinyl groups on the pyridazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Biological Activity

3-Chloro-6-hydrazinyl-4-methylpyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a hydrazine moiety and a chlorine atom attached to a pyridazine ring. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 158.59 g/mol

- Structural Features : The compound contains a chlorinated pyridazine ring with a hydrazinyl group at the 6-position and a methyl group at the 4-position, enhancing its reactivity compared to similar compounds.

Biological Activity Overview

The biological activity of this compound is still under investigation. However, related compounds have demonstrated various therapeutic potentials, particularly in the fields of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies indicate that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, pyridazine derivatives have been shown to inhibit specific microbial strains effectively. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Pyridazine Derivative | E. coli | 32 - 512 μg/mL |

| Related Pyridazine Derivative | C. albicans | TBD |

Anticancer Activity

The compound's hydrazinyl group can be modified to enhance its biological activity against cancer cells. Similar compounds have shown potential as inhibitors of various kinases involved in cancer progression, such as p38 mitogen-activated protein kinase (MAPK). The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.

The mechanism of action for this compound involves its interaction with molecular targets within cells:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.

- Enzyme Inhibition : This interaction can inhibit the activity of essential enzymes involved in cellular processes, leading to disrupted metabolic pathways.

- Bioavailability : The compound's high gastrointestinal absorption suggests good bioavailability for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Screening : A study assessed various pyridazine derivatives for their antimicrobial efficacy against pathogenic microbes, revealing that certain modifications significantly enhance activity compared to standard antibiotics like ciprofloxacin .

- Kinase Inhibition : Research focusing on kinase inhibitors highlighted that similar hydrazine-containing compounds could effectively inhibit BCR–ABL kinase, a crucial target in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the hydrazine moiety can lead to increased potency against specific cancer cell lines, suggesting avenues for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-hydrazinyl-4-methylpyridazine?

The synthesis typically involves hydrazine derivatives reacting with substituted pyridazines. For example, 6-chloropyridin-3-yl acetic acid hydrazide can be synthesized via nucleophilic substitution using hydrazine hydrate under reflux conditions. Subsequent reactions with phenyl isothiocyanate or alkyl halides yield triazole derivatives (e.g., 1,2,4-triazole-3-thiols) through cyclization or alkylation steps . Optimized conditions include sodium hydroxide as a base and methanol as a solvent for reflux .

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3176 cm⁻¹, C=O amide bands at ~1699 cm⁻¹) .

- NMR : Resolves structural isomers and confirms substitution patterns (e.g., aromatic protons in pyridazine rings) .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are common substituents introduced at the hydrazinyl group to modify reactivity?

Alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) are used to replace the hydrazine hydrogen, forming alkylsulfanyl or morpholino derivatives. Formaldehyde and secondary amines enable aminomethylation, yielding N-methylpiperazino or morpholino groups .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM or Gaussian optimize conditions (solvent, temperature) and identify intermediates. Machine learning models trained on experimental data (e.g., yields, substituent effects) further narrow optimal parameters .

Q. How should researchers address contradictions in reported biological activities of pyridazine derivatives?

Discrepancies may arise from assay variability or substituent effects. To resolve this:

- Compare in vitro vs. in vivo models (e.g., bacterial vs. mammalian cell lines).

- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing vs. donating groups).

- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity profiling) .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro position.

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enable Suzuki couplings at the hydrazinyl group.

- Temperature control : Low temperatures (-20°C) reduce side reactions during aminomethylation .

Q. What experimental designs are recommended for mechanistic studies of pyridazine ring transformations?

- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to track hydrogen migration in ring-opening/closure steps.

- Kinetic studies : Monitor reaction rates via HPLC under varying pH and temperature.

- X-ray crystallography : Resolve intermediates (e.g., triazolo-pyridazine crystals) to confirm bond rearrangements .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Store in a cool, dry place away from oxidizing agents.

- In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Q. Data Presentation Example

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine substitution | Hydrazine hydrate, reflux, 12 h | 76% | |

| Triazole cyclization | NaOH, MeOH, 24 h | 82% | |

| Aminomethylation | Formaldehyde, morpholine, RT | 68% |

Properties

IUPAC Name |

(6-chloro-5-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-3-2-4(8-7)9-10-5(3)6/h2H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRCRDSKRAPAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495152 | |

| Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66530-56-1 | |

| Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.